molecular formula C10H7BrClN3O2 B2726837 4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 1207441-63-1

4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B2726837
CAS No.: 1207441-63-1
M. Wt: 316.54
InChI Key: QXQHQHWAQRSNRF-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is a triazine-dione derivative featuring a bromine atom at the 6-position and a 4-chlorobenzyl group at the 4-position.

The synthesis of this compound typically involves alkylation or substitution reactions using 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione as a starting material. For instance, alkylation of the 4-position with 4-chlorobenzyl halides under basic conditions yields the target compound . Its structural uniqueness lies in the electron-withdrawing bromine atom and the aromatic 4-chlorobenzyl group, which influence both reactivity and biological activity.

Properties

IUPAC Name

6-bromo-4-[(4-chlorophenyl)methyl]-2H-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3O2/c11-8-9(16)15(10(17)14-13-8)5-6-1-3-7(12)4-2-6/h1-4H,5H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQHQHWAQRSNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=NNC2=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzylamine and bromine.

    Cyclization: The 4-chlorobenzylamine undergoes cyclization with cyanuric chloride to form the triazine ring.

    Bromination: The triazine intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the bromination reaction.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted triazine derivatives can be formed.

    Oxidation and Reduction Products: Oxidized or reduced forms of the triazine ring with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that triazine derivatives exhibit promising anticancer properties. The presence of halogen substituents (like bromine and chlorine) enhances the cytotoxicity against various cancer cell lines. For instance, studies have shown that similar triazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
    • A specific study on related compounds demonstrated that they target the cell cycle and suppress proliferation in cancerous tissues .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antibacterial efficacy against a range of pathogens. Its structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Cholinesterase Inhibition :
    • The potential of triazine derivatives as cholinesterase inhibitors suggests applications in treating neurodegenerative diseases like Alzheimer's. These compounds may enhance cognitive function by increasing acetylcholine levels through enzyme inhibition .

Agricultural Applications

  • Herbicides :
    • Triazine derivatives are known for their herbicidal properties. They interfere with photosynthesis in plants by inhibiting specific enzymes involved in the electron transport chain. This mechanism makes them effective against a variety of weeds .
  • Fungicides :
    • The compound's ability to disrupt fungal cell membranes positions it as a candidate for developing new fungicides. Research has shown that similar triazines can effectively combat plant pathogens, thereby protecting crops from diseases .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of triazine moieties into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in creating materials for high-performance applications such as aerospace and automotive industries .
  • Photovoltaics :
    • Triazines have been explored as components in organic photovoltaic cells due to their ability to absorb light and facilitate charge transport. Their unique electronic properties can improve the efficiency of solar cells .

Anticancer Activity Case Study

A recent study investigated the anticancer effects of a series of triazine derivatives similar to 4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .

Antimicrobial Efficacy Case Study

In another study focusing on antimicrobial activity, a derivative of 4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against S. aureus, indicating strong antibacterial properties .

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It can interfere with cellular pathways such as DNA synthesis or protein function, leading to its bioactivity.

Comparison with Similar Compounds

Key Observations:

Bromine vs. However, hydroxy derivatives exhibit superior metabolic stability due to reduced glucuronidation .

Aromatic vs. Both substituents enhance potency by interacting with hydrophobic pockets in DAAO .

Positional Effects : Substitution at the 4-position (target compound) versus the 2-position (e.g., 13l) alters spatial orientation, impacting target engagement. For example, branched substituents at the linker (e.g., methyl groups) reduce potency, as seen in compound 19e .

Biological Activity

4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic compound belonging to the triazine family, characterized by its unique structure that includes a triazine ring substituted with a 4-chlorobenzyl group and a bromine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and anticancer properties. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C16H12BrClN3O2
  • Molar Mass: 358.19 g/mol
  • Key Functional Groups: Triazine ring, bromo group at the 6-position, and a 4-chlorobenzyl group at the 4-position.

The mechanism of action of this compound involves:

  • Targeting Enzymes/Receptors: The compound may interact with specific enzymes or receptors within biological systems.
  • Interference with Cellular Pathways: It can affect cellular processes such as DNA synthesis and protein function, contributing to its bioactivity.

Biological Activities

Research indicates that triazine derivatives exhibit a range of biological activities. The specific activities associated with this compound include:

Antibacterial Activity

Triazine derivatives have shown significant antibacterial properties. In preliminary studies:

  • The compound demonstrated effective inhibition against various bacterial strains.
  • Minimum inhibitory concentrations (MIC) were reported to be comparable to established antibiotics like chloramphenicol and ofloxacin.

Antiviral Activity

Similar compounds in the triazine class have exhibited antiviral properties:

  • Research suggests potential effectiveness against viral infections through mechanisms that may involve interference with viral replication processes.

Anticancer Activity

The anticancer potential of triazines has been explored in various studies:

  • Compounds structurally related to this compound have shown cytotoxic effects on cancer cell lines.
  • The specific pathways involved in inducing apoptosis or inhibiting tumor growth require further investigation.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
This compoundAntibacterialEffective against multiple bacterial strains with promising MIC values.
Related triazine derivativesAntiviralDemonstrated inhibition of viral replication in vitro.
Triazine analogsAnticancerInduced apoptosis in cancer cell lines; specific pathways need exploration.

Synthesis and Modification

The synthesis of this compound typically involves:

  • Starting Materials: 4-chlorobenzylamine and bromine.
  • Cyclization: Formation of the triazine ring via cyclization with cyanuric chloride.
  • Bromination: Introduction of the bromine substituent under controlled conditions.

This synthetic pathway allows for the modification of the compound to enhance its biological properties or create new derivatives with varied functionalities .

Q & A

Basic: What are the optimal synthetic routes for 4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, and how can purity be validated?

Methodological Answer:
The synthesis typically involves multistep reactions starting with halogenated benzyl precursors. For example, analogous triazine derivatives are synthesized via nucleophilic substitution or condensation reactions using reagents like 4-chlorobenzaldehyde and brominated intermediates . Key steps include:

  • Amine-Aldehyde Condensation: Reacting 3-(4-chlorophenoxy)propan-1-amine with brominated aldehydes under controlled pH and temperature.
  • Cyclization: Using catalysts like HCl or H₂SO₄ to form the triazine core.
  • Purification: Column chromatography or recrystallization to isolate the product.
    Purity Validation:
  • UPLC : Quantify purity (>95% is typical for bioactive studies) .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS (exact mass ±0.001 Da) .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹, triazine ring vibrations at ~1550 cm⁻¹) .
  • Computational Modeling : Use DFT (Density Functional Theory) to predict electronic properties (HOMO-LUMO gaps, dipole moments) and reactive sites for further derivatization .

Advanced: How can researchers design experiments to evaluate its biological activity, particularly antimicrobial or anticancer potential?

Methodological Answer:

  • In Vitro Assays :
    • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Cell Viability Assays : Use MTT or resazurin-based methods on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic Studies :
    • Enzyme Inhibition : Screen against target enzymes (e.g., DNA gyrase for antimicrobial activity) .
    • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .

Advanced: What computational tools are recommended for predicting reactivity or optimizing reaction conditions?

Methodological Answer:

  • COMSOL Multiphysics : Simulate reaction kinetics and optimize parameters (temperature, solvent polarity) for bromination or cyclization steps .
  • Machine Learning (ML) : Train models on existing triazine datasets to predict reaction yields or byproduct formation .
  • Molecular Dynamics (MD) : Study solvation effects or stability in biological membranes using tools like GROMACS .

Advanced: How should researchers address contradictions in spectral or bioactivity data across studies?

Methodological Answer:

  • Data Triangulation : Cross-validate NMR/HRMS results with independent labs or databases (e.g., NIST Chemistry WebBook) .
  • Batch Reproducibility : Test synthesis under varying conditions (e.g., humidity, catalyst purity) to identify variability sources .
  • Meta-Analysis : Compare bioactivity data across structural analogs (e.g., substituent effects on IC₅₀ values) .

Advanced: What safety protocols are critical for handling brominated triazine derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions releasing HBr or toxic vapors.
  • Spill Management : Neutralize brominated waste with sodium bicarbonate before disposal .

Advanced: How can factorial design improve the optimization of its synthesis or bioactivity testing?

Methodological Answer:

  • Variables : Test factors like temperature (X₁), solvent polarity (X₂), and catalyst concentration (X₃) .
  • Design : Use a 2³ factorial matrix to assess main/interaction effects on yield or bioactivity.
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 70°C, DMF solvent, 0.1M HCl catalyst) .

Advanced: What comparative methodologies are effective for studying its mechanism against structurally similar compounds?

Methodological Answer:

  • SAR (Structure-Activity Relationship) Analysis : Compare logP, steric bulk, and electronic profiles of analogs (e.g., chloro vs. bromo substituents) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like DNA topoisomerases .
  • Kinetic Studies : Measure kcat/KM ratios for enzyme inhibition to differentiate mechanisms .

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